![molecular formula C9H19Cl2N3O B3078090 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride CAS No. 1049752-56-8](/img/structure/B3078090.png)
2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride
Overview
Description
The compound “2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride” is a chemical compound with the CAS Number: 1007462-48-7 . It has a molecular weight of 154.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis and Characterization :
- Nayak & Poojary (2019) described the synthesis of a compound related to pyrazole, highlighting the methods and characterization techniques like mass spectrometry and NMR spectroscopy, which are crucial in studying compounds like 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride (Nayak & Poojary, 2019).
- Papernaya et al. (2015) conducted research on pyrazole carbaldehydes, which react with certain compounds at room temperature. The study provides insights into the structural aspects of these reactions, which are relevant for understanding the chemical behavior of this compound (Papernaya et al., 2015).
Biological Interactions and Molecular Modeling :
- Prabakaran, Manivarman, & Bharanidharan (2021) explored the synthesis of certain derivatives from pyrazole compounds and examined their potential antioxidant properties. The study included in vitro antioxidant activity testing and molecular docking, which may be relevant for the biological application of this compound (Prabakaran et al., 2021).
Pharmacological Potential :
- Bruno et al. (1994) synthesized derivatives of pyrazole, which demonstrated various biological activities like local anesthetic and analgesic effects. These findings suggest potential pharmacological applications for similar compounds (Bruno et al., 1994).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structure and target .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level, such as inhibiting enzyme activity or modulating receptor signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-7-9(6-10-4-5-13)8(2)12(3)11-7;;/h10,13H,4-6H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZDBSFVCYCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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